2,6-Dimethyl-4-[2-(4-methyl-2-nitrophenoxy)ethyl]morpholine;oxalic acid
Overview
Description
2,6-Dimethyl-4-[2-(4-methyl-2-nitrophenoxy)ethyl]morpholine;oxalic acid is a complex organic compound with a unique structure that combines a morpholine ring with nitrophenoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[2-(4-methyl-2-nitrophenoxy)ethyl]morpholine typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. This intermediate is then reacted with morpholine under specific conditions to form the final product. Common reagents used in these reactions include dimethylformamide (DMF) and potassium carbonate (K2CO3), and the reactions are often carried out under an inert atmosphere, such as argon .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[2-(4-methyl-2-nitrophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
2,6-Dimethyl-4-[2-(4-methyl-2-nitrophenoxy)ethyl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-4-[2-(4-methyl-2-nitrophenoxy)ethyl]morpholine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and nitrophenoxy compounds, such as:
- 4-(4-aminophenoxy)-2,6-dimethylaniline
- 2,6-dimethylmorpholine
Uniqueness
What sets 2,6-Dimethyl-4-[2-(4-methyl-2-nitrophenoxy)ethyl]morpholine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,6-dimethyl-4-[2-(4-methyl-2-nitrophenoxy)ethyl]morpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.C2H2O4/c1-11-4-5-15(14(8-11)17(18)19)20-7-6-16-9-12(2)21-13(3)10-16;3-1(4)2(5)6/h4-5,8,12-13H,6-7,9-10H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABDVOYHDVGFIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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